5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile
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Overview
Description
5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile is an organic compound with the molecular formula C5H5NO3 and a molecular weight of 127.098 g/mol . This compound is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a nitrile group (-CN) attached to the carbon atom at position 4. The presence of a methyl group at position 5 and a keto group (C=O) at position 2 further defines its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable nitrile with a diol in the presence of an acid catalyst. The reaction conditions often require moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s keto and nitrile groups can form covalent bonds with nucleophilic sites on enzymes and other proteins, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane-4-carbonitrile: Similar structure but lacks the methyl group at position 5.
2-Oxo-1,3-dioxolane-4-carbonitrile: Similar structure but lacks the methyl group at position 5.
Glycerol carbonate: Contains a dioxolane ring but has different functional groups.
Uniqueness
5-Methyl-2-oxo-1,3-dioxolane-4-carbonitrile is unique due to the presence of both a methyl group and a nitrile group, which confer distinct reactivity and properties. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
827300-18-5 |
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Molecular Formula |
C5H5NO3 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
5-methyl-2-oxo-1,3-dioxolane-4-carbonitrile |
InChI |
InChI=1S/C5H5NO3/c1-3-4(2-6)9-5(7)8-3/h3-4H,1H3 |
InChI Key |
XRBRSZZLYLBPDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(=O)O1)C#N |
Origin of Product |
United States |
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